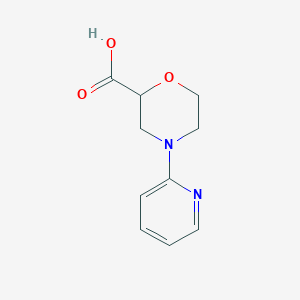

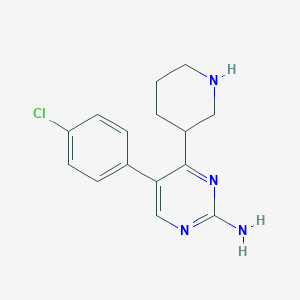

(5-イソプロポキシピリジン-3-イル)ボロン酸

概要

説明

“(5-Isopropoxypyridin-3-yl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . This compound is a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Synthesis Analysis

Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Molecular Structure Analysis

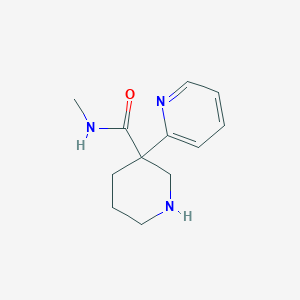

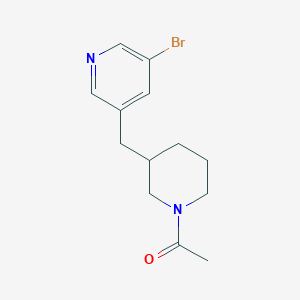

The molecular formula of “(5-Isopropoxypyridin-3-yl)boronic acid” is C8H12BNO3 .

Chemical Reactions Analysis

Boronic acids are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc. (molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate)) .

Physical And Chemical Properties Analysis

The molecular weight of “(5-Isopropoxypyridin-3-yl)boronic acid” is 181 . It is stored in an inert atmosphere at 2-8°C .

科学的研究の応用

センシングアプリケーション

ボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス酸と相互作用し、さまざまなセンシングアプリケーションで役立ちます。 これらは、均一アッセイまたは不均一検出システムになる可能性があります .

クロスカップリング反応

この化合物は、クロスカップリング反応で使用される可能性があります。これは、ボロン酸がその安定性と反応性のために重要な役割を果たす分野です .

触媒

ボロン酸は、触媒プロセスに関与することが知られています。これには、有機反応の触媒が含まれる可能性があります .

医薬品化学

医薬品化学では、ボロン酸は、タンパク質や酵素と安定な共有結合を形成する能力により、創薬や合成に使用されます .

ポリマー材料

この化合物は、ポリマー材料の開発に使用される可能性があります。ボロン酸は、重合プロセスまたはポリマーの改質に貢献します .

オプトエレクトロニクス材料

ボロン酸は、その電子特性により、オプトエレクトロニクス材料にも使用されています。これは、(5-イソプロポキシピリジン-3-イル)ボロン酸の用途分野となる可能性があります .

蛍光センシング

この化合物は、生物学的環境におけるボロン酸誘導体を検出する蛍光センサーの開発に使用される可能性があります .

生物学的環境との相互作用

生物学的環境との相互作用は、さまざまな生体分子との反応性から、生体結合または生物学的調査におけるプローブとしての使用を示唆しています .

作用機序

Safety and Hazards

将来の方向性

Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

特性

IUPAC Name |

(5-propan-2-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHUPBAXLPBXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725467 | |

| Record name | {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850991-41-2 | |

| Record name | B-[5-(1-Methylethoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850991-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

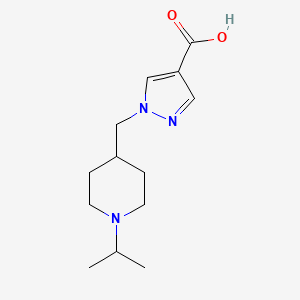

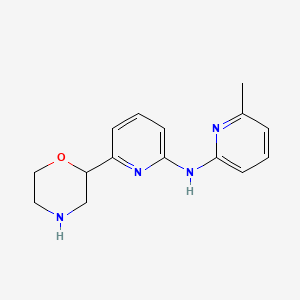

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine](/img/structure/B1399228.png)

![1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B1399229.png)